molecular formula C6H11FO B2638679 (1S,2S)-2-fluorocyclohexan-1-ol CAS No. 292150-03-9

(1S,2S)-2-fluorocyclohexan-1-ol

Cat. No.: B2638679
CAS No.: 292150-03-9
M. Wt: 118.151
InChI Key: LMYKFDDTPIOYQV-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-fluorocyclohexan-1-ol is a chiral fluorinated alcohol with the molecular formula C6H11FO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-fluorocyclohexan-1-ol typically involves the stereoselective reduction of 2-fluorocyclohexanone. One common method is the use of chiral catalysts or reagents to achieve the desired stereochemistry. For example, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-fluorocyclohexan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2S)-2-fluorocyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-fluorocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a valuable compound in the design of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

(1S,2S)-2-fluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYKFDDTPIOYQV-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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